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Comparative Performance Data

The table below summarizes the key GR metrics and cell viability data from a study comparing gedatolisib

with other PAM inhibitors across a panel of 28 breast cancer cell lines [1].

Inhibitor T ) Average Average Vo [T
arge ey Findings
Name 9 GR50 (nM)  GRypjax L g
Gedatolisib Pan-PI3K/mTOR (all 12 nM -0.68 Most potent and efficacious;
Class | PI3K isoforms, strong cytotoxic effect
MTORC1, mTORC?2) (GRmax < 0) [1]
Alpelisib PI3Ka 2783 nM -0.10 Modest effect; efficacy linked
to PIK3CA mutation status
[1]
Capivasertib  AKT 2602 nM 0.00 Primarily cytostatic effect
(GRmax ~ 0) [1]
Everolimus MmTORC1 2134 nM 0.33 Least efficacious; net

positive GRy;5x indicates

poor growth suppression [1]
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Abbreviations: GR50: The drug concentration that reduces the cell growth rate by 50%. A lower value

indicates greater potency. GRpyjax: The maximum effect of a drug on the growth rate. A value below 0

indicates a cytotoxic effect (cell death), a value of O indicates a cytostatic effect (growth arrest without

death), and a value above 0 indicates inadequate growth suppression [1].

Experimental Protocols and Methodology

To ensure the reproducibility and credibility of the data, here are the detailed methodologies used in the key
study [1]:

¢ GR Metrics Analysis: This method was used to quantify the anti-proliferative and cytotoxic effects of
the drugs, independent of cell division rates [1]. Cell viability was measured before and after a 72-
hour drug treatment across a range of concentrations. The GR values were calculated to distinguish
cytostatic effects (GR=0) from cytotoxic effects (GR<0) [1].

¢ Cell Viability and Death Assays: Complementary to GR metrics, classical endpoint cell viability was
assessed using a Real-Time Glo MT (RT-Glo MT) assay after 72 hours of treatment. Concurrently,
cell death was measured by staining with Sytox green, a dye that enters cells with compromised
membranes, to confirm cytotoxic effects [1].

¢ Cell Line Panel: The study used a panel of 28 breast cancer cell lines with diverse genetic
backgrounds, including varying statuses of PIK3CA, PTEN, ER, and HER2. This design ensured the
findings were relevant across different breast cancer subtypes and PAM pathway alteration statuses

[1].

Mechanistic Rationale and Pathway Workflow

Gedatolisib's superior performance is due to its comprehensive inhibition of the PAM pathway, which
prevents the adaptive resistance often seen with single-node inhibitors [2] [1]. The following diagram

illustrates the pathway and the points of inhibition.
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A PAM Pathway Inhibition Diagram [2] [1] [3]

The diagram shows that gedatolisib simultaneously inhibits multiple nodes, leading to more complete
pathway suppression and overcoming feedback loops that can reactivate the pathway with single-node

inhibitors [1].

Interpretation Guide for Researchers

¢ GR Metrics vs. Traditional IC50: GR metrics provide a more accurate assessment of drug effect in
proliferation assays by accounting for rates of cell division, whereas traditional IC50 values can be
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confounded by differential division rates across cell lines [1].

¢ Implications for Drug Development: The data suggests that potent, multi-node PAM inhibition is
a viable strategy to achieve broader and more durable efficacy across patient populations, including
those without common PAM pathway mutations like PIK3CA [1] [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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